molecular formula C18H23N3O3 B7831539 Ethyl 1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylate

Ethyl 1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylate

Cat. No.: B7831539
M. Wt: 329.4 g/mol
InChI Key: FFUHJDJZBYJCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a quinoxaline ring fused with a piperidine ring, which is further substituted with an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylate typically involves a multi-step process. One common method includes the condensation of 2-aminobenzamide with ethyl acetoacetate to form the quinoxaline core. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts such as methanesulfonic acid and solvents like methanol under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This can lead to the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 1-(4-ethyl-3-oxoquinoxalin-2-yl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-3-21-15-8-6-5-7-14(15)19-16(17(21)22)20-11-9-13(10-12-20)18(23)24-4-2/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUHJDJZBYJCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C(C1=O)N3CCC(CC3)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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